![molecular formula C8H5ClFNO4 B1438729 Methyl 5-chloro-2-fluoro-3-nitrobenzoate CAS No. 1153285-33-6](/img/structure/B1438729.png)
Methyl 5-chloro-2-fluoro-3-nitrobenzoate
Overview
Description
“Methyl 5-chloro-2-fluoro-3-nitrobenzoate” is a chemical compound with the molecular formula C8H5ClFNO4 . It has a molecular weight of 233.58 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5ClFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 337.8±42.0 °C at 760 mmHg . The compound is in the form of a powder .Scientific Research Applications
Heterocyclic Compound Synthesis
Křupková et al. (2013) explored 4-Chloro-2-fluoro-5-nitrobenzoic acid as a versatile building block for heterocyclic oriented synthesis (HOS). They developed a method suitable for synthesizing various nitrogenous heterocycles, highlighting its application in drug discovery due to these heterocycles' significant pharmacological importance (Křupková, Funk, Soural, & Hlaváč, 2013).
Crystallography and Molecular Structure
Li et al. (2005) described the crystal structures of methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and related compounds, providing insights into their molecular configurations and potential for forming supramolecular assemblies. This research offers a foundation for understanding the compound's physical and chemical properties, which is crucial for materials science and drug design (Li et al., 2005).
Cytotoxic Property Evaluation
Nong Wang and Qi Shi (2011) synthesized a silver(I) complex using 5-chloro-2-nitrobenzoic acid, demonstrating its high cytotoxic properties against normal and carcinoma cells. This work suggests the potential application of such compounds in developing new anticancer agents (Wang & Shi, 2011).
Molecular Electrostatic Potential Analysis
Pramanik, Dey, and Mukherjee (2019) conducted a crystallographic study on benzoic acid derivatives, including 4-chloro-3 nitrobenzoic acid. Their work, focusing on molecular electrostatic potential (MEP) calculations, contributes to understanding the electronic structure of such compounds, with implications for their reactivity and interactions in chemical and biological systems (Pramanik, Dey, & Mukherjee, 2019).
Pesticide Synthesis
Safety and Hazards
Mechanism of Action
Mode of Action
Similar compounds have been known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have been used in the preparation of other compounds as antagonists of neurotrophic factor receptors .
Action Environment
The action, efficacy, and stability of Methyl 5-chloro-2-fluoro-3-nitrobenzoate can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature . It is also noted to be slightly soluble in water and soluble in dimethyl sulfoxide and acetone .
properties
IUPAC Name |
methyl 5-chloro-2-fluoro-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXZBFRZKGKBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1153285-33-6 | |
Record name | methyl 5-chloro-2-fluoro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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